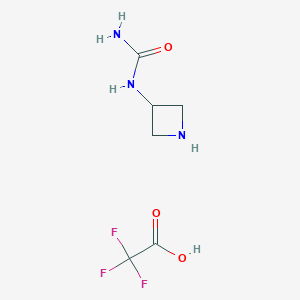
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2287311-81-1 . It has a molecular weight of 229.16 . The IUPAC name for this compound is 1-(azetidin-3-yl)urea 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinally Important Derivatives
Trifluoroacetic Acid in Multicomponent Coupling Reactions : TFA has been utilized in a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This method yields N-aryl β-amino and γ-amino alcohol derivatives, showcasing the utility of azetidines and TFA in synthesizing compounds with potential medicinal applications (Roy, Baviskar, & Biju, 2015).
Radiolabeled Compounds for Receptor Imaging
Synthesis of Novel Ligands : Azetidin-2-ylmethoxy derivatives have been developed for potential use in imaging nicotinic receptors, employing TFA for the deprotection step. This synthesis route emphasizes the role of azetidin-3-ylurea derivatives in creating novel radiolabeled compounds for biomedical imaging (Karimi & Långström, 2002).
Development of Antibiotics
Beta-Lactam Synthesis : Research on azetidin-2-ones demonstrates their significance as synthons for developing a wide array of biologically important compounds, including antibiotics. The beta-lactam core of azetidin-2-ones, due to its strained ring, serves as a versatile intermediate in synthesizing aromatic beta-amino acids, peptides, and other derivatives, highlighting their importance in antibiotic development (Deshmukh, Bhawal, Krishnaswamy, Govande, Shinkre, & Jayanthi, 2004).
Antimicrobial and Antitubercular Agents
Development of Azetidin-2-one Derivatives : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. Such derivatives represent a promising avenue for generating new therapeutic agents against bacterial infections and tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
azetidin-3-ylurea;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHYRROVVKJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)


![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)

![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)


![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)



